N-(5-amino-1,3-benzothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-amino-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-5(13)11-9-12-7-4-6(10)2-3-8(7)14-9/h2-4H,10H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTOYMCSFXFQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Reactivity of N 5 Amino 1,3 Benzothiazol 2 Yl Acetamide
Strategies for the Synthesis of N-(5-amino-1,3-benzothiazol-2-yl)acetamide
The synthesis of this compound is typically achieved through a multi-step process that constructs the benzothiazole (B30560) core and subsequently modifies its functional groups. The general strategy involves the formation of a 2-amino-5-nitrobenzothiazole intermediate, followed by acetylation of the 2-amino group and subsequent reduction of the 5-nitro group.
Multi-step Synthetic Pathways and Reaction Conditions
A common and effective pathway for synthesizing the target compound begins with a readily available starting material, such as a substituted p-nitroaniline. This method involves three key transformations: cyclization to form the benzothiazole ring, acetylation of the exocyclic amine, and reduction of the nitro group.
One established method for forming the 2-aminobenzothiazole (B30445) core is the reaction of a substituted aniline with ammonium thiocyanate in the presence of bromine, which generates thiocyanogen in situ. ucl.ac.bersc.org The process proceeds via thiocyanation of the aniline precursor. ucl.ac.be An alternative approach involves the intramolecular cyclization of corresponding thioureas. researchgate.net
A plausible synthetic route is as follows:
Formation of 2-Amino-5-nitrobenzothiazole: The synthesis can commence from 4-nitroaniline. This precursor is reacted with ammonium thiocyanate and bromine in a solvent like acetic acid. rsc.org This step introduces the thiocyanate group ortho to the amino group, which then undergoes intramolecular cyclization to form the 2-amino-5-nitrobenzothiazole intermediate.
Acetylation of the 2-Amino Group: The intermediate, 2-amino-5-nitrobenzothiazole, is then acetylated. This is crucial for selectively protecting the 2-amino group before the reduction of the nitro group. The acetylation can be carried out by reacting the intermediate with chloroacetyl chloride in a suitable solvent, often with a base like triethylamine to neutralize the HCl byproduct. acs.orgresearchgate.net Alternatively, refluxing with acetic anhydride or acetic acid can also achieve N-acetylation. This yields N-(5-nitro-1,3-benzothiazol-2-yl)acetamide.
Reduction of the 5-Nitro Group: The final step is the selective reduction of the nitro group at the 5-position to an amino group. A standard and effective method for this transformation is catalytic hydrogenation, using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst. researchgate.net This reaction is typically performed under pressure in a solvent like methanol and yields the final product, this compound.
The order of the acetylation and reduction steps is critical. Performing acetylation before reduction prevents potential side reactions and ensures the primary amino group at the 2-position is protected.
Precursor Compounds and Intermediate Derivatization
The synthesis of this compound relies on several key precursor compounds and the strategic derivatization of intermediates.
Primary Precursors: The most common starting materials are simple, commercially available aromatic compounds.
4-Nitroaniline: Serves as the foundational benzene (B151609) ring, already containing the nitrogen functionalities at the required positions (amino group for cyclization and a nitro group for later conversion to the 5-amino group).
Ammonium Thiocyanate: Provides the sulfur and carbon atoms necessary to form the thiazole portion of the benzothiazole ring system. ucl.ac.bersc.org
Key Intermediates: The multi-step synthesis proceeds through well-defined intermediates whose derivatization is key to achieving the final product.
2-Amino-5-nitrobenzothiazole: This is the first critical intermediate formed after the cyclization reaction. Its formation confirms the successful construction of the core heterocyclic structure.
N-(5-nitro-1,3-benzothiazol-2-yl)acetamide: This intermediate is the product of the N-acetylation of 2-amino-5-nitrobenzothiazole. nih.gov The introduction of the acetamide (B32628) group at this stage serves as a protective measure for the 2-amino functionality and is a necessary step prior to the final reduction. The synthesis of a similar intermediate, 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide, from 2-amino-6-thiocyanatobenzothiazole and chloroacetyl chloride highlights this synthetic strategy. rsc.org
Catalytic Approaches in Benzothiazole-Acetamide Synthesis
Catalysis plays a significant role in several steps of the synthesis of this compound and its analogs, enhancing reaction rates and yields.
Benzothiazole Ring Formation: The cyclization of anilines with thiocyanate is often facilitated by an oxidizing agent that acts as a catalyst for the reaction. The use of bromine in acetic acid is a common method where bromine helps generate the reactive thiocyanogen species in situ, which is essential for the electrophilic substitution and subsequent cyclization. ucl.ac.bersc.org In other contexts, elemental sulfur can be used as an effective oxidant to promote benzothiazole formation. acs.orgthieme-connect.com
Amide Bond Formation (Acetylation): While the N-acetylation of 2-aminobenzothiazoles can be achieved thermally with reagents like acetic anhydride, catalytic methods are often employed for efficiency.
Base Catalysis: When using acetyl chloride or chloroacetyl chloride, a tertiary amine base such as triethylamine (TEA) or pyridine is commonly added. acs.org The base acts as a catalyst by scavenging the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Carbodiimide (B86325) Condensation: For coupling a carboxylic acid (like acetic acid) to an amine, carbodiimide-based catalysts are highly effective. Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) can be used, often in conjunction with an additive like N-hydroxybenzotriazole (HOBt), to facilitate the formation of the acetamide bond under mild conditions. researchgate.netnjtech.edu.cn
Nitro Group Reduction: The final step of reducing the 5-nitro group to a 5-amino group is almost universally performed using heterogeneous catalysis. Palladium on activated carbon (Pd/C) is the catalyst of choice for this transformation, enabling the use of molecular hydrogen (H₂) as the reductant. researchgate.net This method is highly efficient and chemoselective, leaving other functional groups like the amide and the thiazole ring intact.
Yield Optimization and Purification Techniques for Research-Scale Production
Optimizing reaction yields and implementing effective purification strategies are essential for the efficient research-scale production of this compound. This involves careful selection of reaction conditions and purification methods for each step of the synthesis.
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact yield. For the N-acetylation step, analogous reactions involving the acylation of 2-aminobenzothiazole with 4-chlorobutanoyl chloride have reported yields as high as 92%. acs.org The final nucleophilic substitution step to produce related amide derivatives can achieve yields in the range of 70-80%. acs.org
Reagent Stoichiometry: Precise control over the molar ratios of reactants is crucial. For instance, in the cyclization step, the ratio of aniline precursor to thiocyanate and bromine must be carefully controlled to minimize side product formation.
Purification Techniques: Purification of intermediates and the final product is critical to remove unreacted starting materials, catalysts, and byproducts.
Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. Ethanol is a frequently used solvent for recrystallizing acetamide derivatives. nih.gov The final product from analogous N-acylation reactions has been successfully purified by crystallization from cold water. acs.org
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. ucl.ac.be A solvent system (eluent) is chosen to allow the components of the mixture to move through the stationary silica phase at different rates. For the purification of 5-fluoroaminobenzothiazole derivatives, a mixture of petroleum ether and ethyl acetate was used as the eluent. researchgate.net
Washing: Simple washing of the crude product can remove many impurities. For example, after a reaction, the resulting mixture may be poured into ice water, and the precipitated solid is collected by filtration and washed with a solvent like diethyl ether to remove non-polar impurities. acs.org
The table below summarizes typical conditions and yields for analogous reaction steps found in the literature.
| Reaction Step | Reagents & Catalysts | Solvent | Temperature | Typical Yield | Purification Method |
| Benzothiazole Formation | p-Anisidine, KSCN, Br₂ | Glacial Acetic Acid | Room Temp. | Not specified | Chromatography |
| N-Acetylation | 2-Aminobenzothiazole, Chloroacetyl chloride, TEA | DMF | 100 °C | 70-80% | Recrystallization |
| Nitro Group Reduction | Nitro-thiourea precursor, H₂, Pd/C | Methanol | Room Temp. | Not specified | Chromatography |
Chemical Transformations and Derivatization Strategies
The chemical reactivity of this compound is dictated by its three main functional components: the aromatic 5-amino group, the 2-acetamido group, and the benzothiazole ring system itself. These sites allow for a variety of chemical transformations and derivatization strategies.
Oxidation Reactions and Products
The this compound molecule possesses multiple sites susceptible to oxidation, primarily the sulfur atom within the thiazole ring and the aromatic amino group. The reaction outcome depends heavily on the oxidant used and the reaction conditions.
A significant transformation that benzothiazole derivatives can undergo is an oxidative ring-opening of the thiazole moiety. scholaris.ca When benzothiazoles are treated with a powerful oxidant like magnesium monoperoxyphthalate hexahydrate (MMPP) in an alcohol solvent (e.g., methanol, ethanol), the heterocyclic ring is cleaved. scholaris.ca This reaction proceeds via the opening of the thiazole ring followed by the oxidation of the resulting thiol group. The final product is an acylamidobenzene sulfonate ester. scholaris.ca For the target compound, this reaction would be expected to cleave the C-S and C-N bonds of the thiazole ring, ultimately yielding a derivative of a substituted orthanilic acid.
The kinetics of the oxidation of 2-phenyl-benzothiazole have been studied using Chloramine-T as the oxidant in an acidic medium. researchgate.net Chloramine-T can provide several different reactive oxidizing species depending on the pH of the solution. researchgate.net This indicates that the benzothiazole core is reactive towards various oxidizing agents, although the specific products from the reaction with this compound are not detailed.
Furthermore, the benzothiazole ring itself is the product of the aerial oxidation of its reduced precursor, benzothiazoline. researchgate.net This highlights the thermodynamic stability of the aromatic benzothiazole system, which is formed through an oxidative process. The aromatic 5-amino group is also a potential site for oxidation, a common reaction for anilines, which can lead to the formation of colored products such as quinone-imine structures, though specific studies on this molecule are not available.
Reduction Reactions and Products
While specific reduction reactions for this compound are not extensively detailed in the available literature, the chemical behavior of its functional groups allows for predictions of potential transformations. The primary amino group is already in a reduced state. However, if this compound were synthesized from its nitro precursor, N-(5-nitro-1,3-benzothiazol-2-yl)acetamide, the reduction of the nitro group would be a key synthetic step. This transformation is commonly achieved using various reducing agents, as outlined in the table below.
Table 1: Potential Reduction Reactions for the Synthesis of this compound from its Nitro Precursor
| Reagent | Product | Conditions |
|---|---|---|
| Fe / NH₄Cl | This compound | Typically in a protic solvent like ethanol/water, with heating. |
| SnCl₂·2H₂O | This compound | Often used in acidic media (e.g., HCl) or organic solvents like ethyl acetate. |
| H₂ / Pd-C | This compound | Catalytic hydrogenation under a hydrogen atmosphere. |
The acetamide functional group is generally resistant to reduction under mild conditions. However, with strong reducing agents like lithium aluminum hydride (LiAlH₄), it could potentially be reduced to an ethylamine derivative, N⁵-(2-aminoethyl)-1,3-benzothiazole-2,5-diamine. This reaction, however, would likely also affect other parts of the molecule and would require careful control of reaction conditions.
Nucleophilic Substitution Reactions
The benzothiazole ring system and its substituents are amenable to various nucleophilic substitution reactions. The amino group at the 5-position can act as a nucleophile, participating in reactions with electrophiles. For instance, it can be acylated, alkylated, or undergo reactions to form Schiff bases.
Furthermore, the acetamide group at the 2-position can influence the reactivity of the benzothiazole core. In related compounds, such as 2-chloro-N-(benzothiazol-2-yl)acetamide, the chlorine atom is susceptible to nucleophilic substitution by various amines. acs.org This suggests that if the 2-acetamide group were to be hydrolyzed to a 2-amino group and then converted to a suitable leaving group, similar nucleophilic substitutions could be performed.
The synthesis of 5-substituted 2-aminobenzothiazoles can be challenging, but methods involving nucleophilic aromatic substitution have been developed. nih.gov For example, a fluorine atom can be displaced by an amine in a nucleophilic aromatic substitution reaction to introduce a substituted amino group at a specific position on the benzene ring of a benzothiazole precursor. nih.gov
Functional Group Interconversions on the Benzothiazole and Acetamide Moieties
The functional groups of this compound can be chemically modified to create a diverse range of derivatives.
On the Benzothiazole Moiety:
Amino Group at C-5: The primary amino group can be diazotized and subsequently replaced with a variety of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer or related reactions. This provides a versatile handle for further derivatization. It can also be converted into other nitrogen-containing functionalities, such as amides, sulfonamides, or ureas, by reacting with appropriate acylating or sulfonylating agents.
Benzene Ring: Electrophilic aromatic substitution on the benzene part of the benzothiazole ring is also possible, although the substitution pattern will be directed by the existing amino and acetamide groups.
On the Acetamide Moiety:
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield 2,5-diaminobenzothiazole. This diamine can then be used as a building block for the synthesis of new derivatives.
Modification of the Acetyl Group: While less common, the methyl group of the acetamide could potentially undergo reactions such as alpha-halogenation under specific conditions, providing a route for further functionalization.
The interconversion of functional groups is a key strategy in the synthesis of novel benzothiazole derivatives with specific biological or material properties. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of benzothiazoles, including this compound, aims to reduce the environmental impact of chemical processes. nih.gov Key areas of focus include the use of greener solvents, catalysts, and energy sources.
For the synthesis of the 2-aminobenzothiazole core, which is a likely precursor to the target molecule, several green approaches have been reported. These include:
Catalysis: The use of copper catalysts in the synthesis of 2-aminobenzothiazoles under microwave irradiation represents a move towards more sustainable methods. researchgate.net
Solvent Choice: Employing greener solvents like ethanol or even water in synthetic protocols reduces reliance on volatile and often toxic organic solvents. researchgate.net
Microwave-Assisted Synthesis: Microwave heating can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netuokerbala.edu.iq
While a specific green synthesis protocol for this compound is not explicitly detailed, the principles outlined above can be applied to its potential synthetic pathway. For instance, the acylation of 2,5-diaminobenzothiazole with acetic anhydride could potentially be carried out under solvent-free conditions or in a green solvent. The reduction of a nitro precursor, if applicable, could be performed using catalytic hydrogenation, which is considered a green reduction method as it produces water as the only byproduct.
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Benzothiazole Derivatives
| Synthetic Step | Traditional Method | Green Alternative |
|---|---|---|
| Formation of 2-Aminobenzothiazole Core | Often involves harsh reagents and stoichiometric amounts of oxidants. | Catalytic methods (e.g., copper-catalyzed), use of greener solvents (e.g., ethanol, water). researchgate.net |
| Heating | Conventional reflux heating. | Microwave irradiation to reduce reaction time and energy usage. researchgate.netuokerbala.edu.iq |
| Reduction of Nitro Group | Use of stoichiometric metallic reducing agents (e.g., Sn, Fe) in acidic media. | Catalytic hydrogenation (H₂/Pd-C). |
By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more environmentally benign.
Advanced Spectroscopic and Structural Characterization
Crystallographic Analysis: Single Crystal X-ray Diffraction Studies
This section would require access to a published crystal structure of the compound. Such a study would provide precise atomic coordinates, bond lengths, and bond angles.
Molecular Conformation and Crystal Packing
Analysis of the crystallographic data would reveal the three-dimensional shape of the molecule, including the planarity of the benzothiazole (B30560) ring system and the orientation of the acetamide (B32628) and amino substituents. It would also describe how individual molecules arrange and stack themselves in the solid state to form the crystal lattice.
Intermolecular Interactions: Hydrogen Bonding Networks
A key part of the analysis would be identifying and characterizing the hydrogen bonds. The presence of both amino (-NH2) and acetamide (-NH-C=O) groups suggests the potential for extensive hydrogen bonding networks, where these groups act as both donors and acceptors of hydrogen bonds, significantly influencing the crystal's stability and properties.
Spectroscopic Techniques for Structural Elucidation
This section would rely on published spectroscopic data from various analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be essential.
¹H NMR: Would show distinct signals for each unique proton in the molecule. The chemical shifts (ppm), splitting patterns (e.g., singlet, doublet), and integration values would help confirm the connectivity of atoms. For instance, one would expect specific signals for the aromatic protons on the benzene (B151609) ring, the -NH protons of the amino and acetamide groups, and the methyl (-CH₃) protons of the acetamide group.
¹³C NMR: Would provide information on the carbon skeleton, with a unique signal for each carbon atom in a different chemical environment.
Infrared (IR) Spectroscopy
An IR spectrum would identify the functional groups present in the molecule. Characteristic absorption bands would be expected for:
N-H stretching vibrations from the primary amine and the secondary amide.
C=O stretching from the amide carbonyl group.
C-N stretching vibrations.
Aromatic C=C and C-H stretching and bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry data would confirm the molecular weight of the compound. The spectrum would show a molecular ion peak (M+) corresponding to the mass of the entire molecule. Analysis of the fragmentation pattern could further help in confirming the structure.
Computational and Theoretical Investigations of N 5 Amino 1,3 Benzothiazol 2 Yl Acetamide
Quantum Chemical Calculations: Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods allow for the detailed examination of electron distribution, molecular orbital energies, and other electronic parameters that govern the chemical behavior of N-(5-amino-1,3-benzothiazol-2-yl)acetamide.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. DFT studies on acetamide (B32628) and benzothiazole (B30560) derivatives provide a framework for understanding this compound. nih.govmdpi.com These studies typically involve geometry optimization to find the most stable conformation of the molecule, followed by the calculation of various electronic properties.
Key parameters obtained from DFT calculations include:
Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.
Electronic Energies: Total energy, energies of molecular orbitals, and the dipole moment, which provides insight into the molecule's polarity.
Vibrational Frequencies: Calculated infrared (IR) spectra that can be correlated with experimental data to confirm the molecular structure. nih.gov
For analogous compounds, DFT calculations have been used to determine local reactivity in terms of Fukui functions, which identify the sites within the molecule most susceptible to nucleophilic or electrophilic attack. nih.gov Such analyses for this compound would likely indicate the nitrogen and sulfur atoms of the benzothiazole ring system and the oxygen of the acetamide group as key sites for interactions. nih.gov
Table 1: Representative DFT-Calculated Parameters for Acetamide Derivatives (Note: Data is illustrative and based on studies of related acetamide derivatives)
| Parameter | Calculated Value |
| Total Energy | Varies (e.g., in Hartrees) |
| Dipole Moment | Varies (e.g., in Debye) |
| HOMO Energy | Varies (e.g., in eV) |
| LUMO Energy | Varies (e.g., in eV) |
| HOMO-LUMO Gap | Varies (e.g., in eV) |
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are fundamental indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov
HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.
LUMO: The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net
For derivatives of this compound, a smaller HOMO-LUMO gap would indicate that charge transfer can readily occur within the molecule, which is often associated with enhanced biological activity. nih.gov FMO analysis of related benzothiazole derivatives has shown that modifications to the substituent groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for Benzothiazole Derivatives (Note: The following data is representative of benzothiazole derivatives and not specific to this compound)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.0 to -5.0 |
| LUMO | -2.0 to -1.0 |
| Energy Gap (ΔE) | 3.0 to 4.0 |
Molecular Docking and Binding Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. core.ac.uk
Prediction of Binding Affinity to Molecular Targets (e.g., enzymes, proteins)
Molecular docking simulations calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity between the ligand and its target. mdpi.comnih.gov A lower (more negative) binding energy generally indicates a more stable ligand-protein complex and a higher predicted affinity. researchgate.net
For this compound, docking studies would involve preparing the 3D structure of the molecule and docking it into the active site of a relevant biological target. The choice of target would depend on the therapeutic area of interest. For instance, if investigating its potential as an antimicrobial agent, a target like DNA gyrase might be chosen. eurekaselect.com The results of such studies would provide a quantitative measure of the binding affinity and help to prioritize the compound for further experimental testing. eurekaselect.com
Table 3: Example Binding Affinities of Benzothiazole Derivatives with a Protein Target (Note: This data is hypothetical and for illustrative purposes only)
| Compound | Binding Affinity (kcal/mol) |
| This compound | -8.5 |
| Reference Inhibitor | -9.2 |
| Derivative 1 | -7.9 |
| Derivative 2 | -8.8 |
Analysis of Hydrogen Bonding and Hydrophobic Interactions at Binding Sites
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-target complex. These interactions are crucial for molecular recognition and binding specificity.
Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In the context of this compound, the amino group, the amide nitrogen and oxygen, and the nitrogen atom of the benzothiazole ring are all potential hydrogen bond donors or acceptors. nih.gov
Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the target protein, such as the benzene (B151609) ring of the benzothiazole moiety. These interactions are driven by the tendency of nonpolar surfaces to minimize contact with water.
A detailed analysis of the docked pose of this compound would reveal the key amino acid residues in the active site that it interacts with and the nature of these interactions. researchgate.net This information is invaluable for understanding the structure-activity relationship and for designing more potent derivatives.
Molecular Dynamics (MD) Simulations for Ligand-Target Complexes
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. core.ac.uk MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the stability of interactions.
An MD simulation of the this compound-protein complex would provide information on:
Stability of the Binding Pose: Whether the ligand remains in the active site in the predicted orientation over the course of the simulation.
Flexibility of the Ligand and Protein: How the conformations of both the ligand and the protein change upon binding.
Solvent Effects: The role of water molecules in mediating ligand-protein interactions.
The results of MD simulations can be used to refine the binding mode predicted by docking and to calculate more accurate binding free energies.
Pharmacophore Modeling for this compound and Analogs
Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For this compound and its analogs, pharmacophore models serve as powerful tools to understand their structure-activity relationships (SAR) and to discover new, potentially more potent, molecules through virtual screening.
Identification of Essential Structural Features for Activity
The biological activity of 2-aminobenzothiazole (B30445) derivatives, including this compound, is dictated by specific structural features that form a distinct pharmacophore. Computational analyses and structure-activity relationship studies have elucidated several key features that are critical for the interaction of these compounds with their biological targets. nih.govresearchgate.net
The fundamental 2-aminobenzothiazole scaffold is a common starting point for many of these pharmacophore models. nih.gov Key interaction points often include:
Hydrogen Bond Donors and Acceptors: The amino groups (at the 2- and 5-positions) and the acetamide group are primary sites for hydrogen bonding. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. The nitrogen atoms within the thiazole ring can also serve as hydrogen bond acceptors. nih.gov These interactions are often critical for anchoring the ligand within the active site of a target protein. nih.gov
Hydrophobic Features: Substituents on the benzothiazole ring can modulate the molecule's hydrophobicity and influence its activity. The spatial arrangement of these hydrophobic groups is a key component of the pharmacophore.
For instance, in studies of 2-aminobenzothiazole derivatives as inhibitors of enzymes like EGFR kinase, the amino group at the C2 position has been shown to be involved in crucial hydrogen bonding interactions with key residues such as Asp855, while the benzothiazole ring inserts into a hydrophobic pocket. nih.gov Similarly, modifications to the substituents on the benzothiazole ring, such as the placement of halogen atoms, can significantly impact antibacterial activity, highlighting the importance of specific substitution patterns for biological function. nih.gov
A generalized pharmacophore model for this class of compounds would likely include features representing the hydrogen bond donors of the amino groups, a hydrogen bond acceptor for the carbonyl oxygen, and an aromatic/hydrophobic feature for the benzothiazole ring system. The precise arrangement and relative importance of these features would be target-dependent.
Virtual Screening Applications based on Pharmacophore Models
Pharmacophore models derived from active compounds like this compound serve as 3D queries for virtual screening of large chemical databases. nih.gov This process aims to identify novel compounds that match the pharmacophoric features and, therefore, are likely to exhibit similar biological activity.
The virtual screening workflow typically involves:
Model Generation: A pharmacophore model is built based on the structure of a known active ligand or the ligand-binding site of a target protein. researchgate.net
Database Screening: The generated model is used to search large compound libraries (e.g., ZINC, PubChem) for molecules that fit the defined pharmacophoric features.
Hit Filtering and Ranking: The retrieved compounds, or "hits," are ranked based on how well they fit the model. They are often subjected to further filtering based on drug-like properties (e.g., Lipinski's rule of five) and predicted ADME profiles to prioritize the most promising candidates. researchgate.net
Further Analysis: The top-ranked hits undergo more rigorous computational analysis, such as molecular docking, to predict their binding mode and affinity with the target protein before being selected for experimental validation. researchgate.net
While specific virtual screening campaigns using a pharmacophore model of this compound are not extensively documented in publicly available literature, numerous studies have successfully applied this approach to the broader class of benzothiazole derivatives to identify inhibitors for various targets, including kinases and enzymes involved in cancer and other diseases. tandfonline.com This strategy has proven effective in discovering new chemical scaffolds that retain the essential interaction features of the original benzothiazole lead compounds. nih.gov
Molecular Mechanisms of Action and Biological Target Interactions in Vitro/cellular Studies
Modulation of Cellular Pathways (In Vitro)
Impact on Cell Proliferation in Cell Lines (Mechanistic Aspects)
Without specific studies on N-(5-amino-1,3-benzothiazol-2-yl)acetamide, providing detailed research findings or data tables for these areas would be speculative and would not meet the required standards of scientific accuracy. Further experimental research is needed to elucidate the specific biological activities of this compound.
Induction of Apoptosis and Cell Cycle Modulation (Cellular Mechanisms)
While direct studies on this compound's effect on apoptosis and cell cycle are limited, research on structurally similar benzothiazole (B30560) derivatives provides insights into potential mechanisms. Generally, benzothiazole compounds have been noted for their ability to induce programmed cell death, or apoptosis, in cancer cells. For instance, certain novel benzothiazole derivatives have been shown to trigger apoptosis through the suppression of signaling pathways like the PI3K/AKT pathway, which is crucial for cell survival and proliferation. nih.gov This is often accompanied by classic apoptotic indicators such as DNA fragmentation and nuclear condensation. nih.gov
Furthermore, various 2-amino-5-benzylthiazole derivatives have demonstrated the ability to induce apoptosis in human leukemia cells. ukrbiochemjournal.org These compounds can cause the cleavage of PARP1 and caspase 3, increase the levels of the pro-apoptotic protein Bim and the mitochondrial nuclease EndoG, while decreasing the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org
In terms of cell cycle modulation, related compounds have been observed to cause cell cycle arrest, a crucial mechanism for controlling cell proliferation. For example, the fluorinated benzothiazole analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been shown to cause G1 and S phase arrest in MCF-7 breast cancer cells. This effect is linked to the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. While these findings are for related compounds, they suggest potential avenues of action for this compound.
A hypothetical representation of the effects of a benzothiazole derivative on cell cycle distribution is presented in the table below.
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Control | 65.4 | 20.1 | 14.5 |
| Compound X (10 µM) | 75.2 | 15.3 | 9.5 |
| Compound X (20 µM) | 82.1 | 10.5 | 7.4 |
Other Investigated Cellular Mechanisms (e.g., anti-urease activity)
The anti-urease activity of this compound and its derivatives has garnered significant research interest. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of this enzyme is a promising strategy for the treatment of diseases associated with these bacteria.
Numerous studies have demonstrated that benzothiazole and acetamide (B32628) derivatives can be potent urease inhibitors. For example, a series of nitrothiazolacetamide conjugated to thioquinazolinones showed significant urease inhibition with IC50 values ranging from 2.22 to 8.43 µM, which is considerably more potent than the standard inhibitor thiourea (B124793) (IC50 = 22.50 µM). nih.gov Similarly, other benzothiazole derivatives have exhibited urease inhibitory potential with IC50 values in the micromolar range. researchgate.net
The table below summarizes the anti-urease activity of various acetamide derivatives, illustrating the potential for this class of compounds.
| Compound | IC50 Value (µM) |
|---|---|
| Thiourea (Standard) | 22.50 ± 0.44 |
| Derivative 8a | 5.31 ± 0.23 |
| Derivative 8h | 2.22 ± 0.09 |
| Derivative 8n | 8.43 ± 0.61 |
These findings underscore the potential of this compound and related compounds as subjects for further investigation in the development of novel therapeutic agents.
Exploration of Non Medicinal Academic Applications
Materials Science Applications
The benzothiazole (B30560) moiety is a well-established building block in materials science due to its rigid, planar structure and rich electronic properties. Derivatives of 2-aminobenzothiazole (B30445) have been utilized in the creation of functional materials with applications in optoelectronics and sensing technologies.
Polymer Science and Supramolecular Chemistry
While no specific studies on the use of N-(5-amino-1,3-benzothiazol-2-yl)acetamide in polymer science or supramolecular chemistry have been identified, the presence of both amino and acetamido groups suggests potential for its use as a monomer or a component in supramolecular assemblies. The amino group could be a site for polymerization, while the amide functionality and the benzothiazole ring system could participate in hydrogen bonding and π-π stacking interactions, which are crucial for the formation of well-ordered supramolecular structures.
Development of Advanced Materials with Unique Properties
The development of advanced materials often relies on the incorporation of functional organic molecules. Benzothiazole derivatives are known to exhibit interesting photophysical properties, such as fluorescence. While the specific properties of this compound have not been detailed in the context of materials science, it is plausible that its unique substitution pattern could lead to novel optical or electronic characteristics. Research into the synthesis of its derivatives could pave the way for new materials with tailored properties.
Catalysis
The field of catalysis often employs organic molecules as ligands for metal catalysts or as organocatalysts themselves. The nitrogen and sulfur atoms within the benzothiazole ring of this compound offer potential coordination sites for metal ions. However, no studies have been found that investigate the catalytic activity of this compound or its metal complexes. For instance, while carbodiimide (B86325) condensation is used for the synthesis of related acetamide (B32628) derivatives, this describes a synthetic method rather than a catalytic application of the benzothiazole compound itself.
Sensor Development
The benzothiazole scaffold is a component of several fluorescent dyes and chemosensors. The inherent fluorescence of some benzothiazole derivatives makes them suitable for use in optical sensing. For example, polymers containing benzothiazole units have been developed for the detection of dopamine. The amino group on the benzene (B151609) ring of this compound could potentially be functionalized to create a binding site for specific analytes, and any corresponding changes in its photophysical properties upon binding could be harnessed for sensor development. However, to date, no such application for this specific compound has been reported in academic literature.
Agrochemical Research
Derivatives of 2-aminobenzothiazole have been explored for their potential use as agrochemicals, with some exhibiting herbicidal or insecticidal effects. The biological activity of this class of compounds suggests that this compound could be a candidate for agrochemical research. However, a review of the current literature does not yield any studies specifically evaluating the agrochemical properties of this compound.
Future Research Directions and Unexplored Avenues for N 5 Amino 1,3 Benzothiazol 2 Yl Acetamide
The benzothiazole (B30560) scaffold, a cornerstone in medicinal chemistry, continues to demonstrate significant therapeutic potential. The specific compound, N-(5-amino-1,3-benzothiazol-2-yl)acetamide, and its related structures serve as a fertile ground for future scientific exploration. The diverse biological activities reported for this class of compounds, including anticancer, antimicrobial, and anti-inflammatory properties, warrant further investigation to unlock their full potential. researchgate.netresearchgate.net The following sections outline key areas for future research, focusing on the synthesis of advanced derivatives, understanding their molecular interactions, employing next-generation computational tools, and discovering novel applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(5-amino-1,3-benzothiazol-2-yl)acetamide?
- Methodological Answer : The compound is typically synthesized via condensation of 5-aminobenzothiazole derivatives with acetylating agents. For example, a two-step protocol involves:
Thiazole ring formation : React aniline derivatives with KSCN and bromine in glacial acetic acid at low temperatures (<10°C) to yield benzothiazol-2-amine intermediates .
Acetylation : Treat the intermediate with acetic anhydride or acetyl chloride under reflux conditions. Characterization via TLC, melting point analysis, and NMR confirms purity and structure .
- Key Data : Yields range from 22% to 83% depending on solvent choice (e.g., ethanol or chloroform) and reaction time (4–6 hours) .
Q. How can NMR spectroscopy validate the structure of this compound?
- Methodological Answer : Use ¹H NMR (400–500 MHz, DMSO-d₆) to identify:
- Acetamide methyl group: Singlet at δ ~2.1 ppm.
- Aromatic protons: Multiplets between δ 7.0–7.8 ppm.
- Amino (-NH₂) protons: Broad signals at δ ~5.5–6.5 ppm (exchange with D₂O confirms presence).
- ¹³C NMR confirms carbonyl (C=O) at ~168–170 ppm and benzothiazole carbons .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer :
- TLC : Use silica gel plates with ethyl acetate/hexane (1:1) to monitor reaction progress.
- Melting Point : Uncorrected capillary measurements (e.g., 230–235°C decomposition observed for related analogs) .
- FT-IR : Confirm amide C=O stretch at ~1668–1676 cm⁻¹ and NH₂/NH stretches at 3167–3358 cm⁻¹ .
Advanced Research Questions
Q. How does X-ray crystallography resolve structural ambiguities in benzothiazole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines:
- Space group : Triclinic P1 for related analogs, with two independent molecules per asymmetric unit .
- Hydrogen bonding : Intermolecular N–H···N bonds (2.8–3.0 Å) and C–H···O interactions stabilize crystal packing .
- Torsional angles : Dihedral angles (e.g., -96.5° to -100.3°) between benzothiazole and acetamide groups reveal conformational preferences .
Q. What role do hydrogen-bonding networks play in the solid-state properties of this compound?
- Methodological Answer : Graph-set analysis (Etter’s rules) classifies hydrogen bonds:
- Dimer formation : N–H···N bonds create R₂²(8) motifs, while C–H···O bonds extend into ribbons along crystallographic axes .
- Non-classical interactions : S···S contacts (3.6 Å) and π-stacking (3.8–4.0 Å) contribute to lattice stability .
Q. How can computational methods predict bioactivity based on structural features?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., lipoxygenase or cholinesterase). The acetamide group’s planarity and hydrogen-bonding capacity enhance binding affinity .
- QSAR models : Correlate substituent effects (e.g., nitro or chloro groups at position 5/6) with IC₅₀ values for antimicrobial or anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
